N-Ethyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide N-Ethyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13473865
InChI: InChI=1S/C11H22N2O2/c1-3-13(10(2)15)9-11-4-5-12(8-11)6-7-14/h11,14H,3-9H2,1-2H3
SMILES: CCN(CC1CCN(C1)CCO)C(=O)C
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol

N-Ethyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide

CAS No.:

Cat. No.: VC13473865

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

N-Ethyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide -

Specification

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
IUPAC Name N-ethyl-N-[[1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]acetamide
Standard InChI InChI=1S/C11H22N2O2/c1-3-13(10(2)15)9-11-4-5-12(8-11)6-7-14/h11,14H,3-9H2,1-2H3
Standard InChI Key SKPJKDCSHARHNS-UHFFFAOYSA-N
SMILES CCN(CC1CCN(C1)CCO)C(=O)C
Canonical SMILES CCN(CC1CCN(C1)CCO)C(=O)C

Introduction

Physicochemical Properties

Structural Characteristics

N-Ethyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide (CAS: 1353973-31-5) consists of a pyrrolidine ring substituted at the 3-position with a methyl group bearing acetamide and ethyl moieties, and a 1-position hydroxylethyl chain . The stereochemistry of the pyrrolidine ring influences its interactions with biological targets, as evidenced by comparisons with enantiomeric forms. Key structural descriptors include:

PropertyValueSource
Molecular Weight214.3 g/mol
Boiling Point352.2 ± 12.0 °C (Predicted)
Density1.038 ± 0.06 g/cm³
XLogP3 (Partition Coefficient)0.2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

The compound’s moderate hydrophilicity (XLogP3=0.2\text{XLogP3} = 0.2) and hydrogen-bonding capacity facilitate solubility in polar solvents, making it suitable for pharmaceutical formulations .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and mass spectrometry analyses confirm the structure. The 1H^1\text{H}-NMR spectrum exhibits signals for the pyrrolidine ring protons (δ 2.5–3.5 ppm), hydroxylethyl -OH (δ 1.5 ppm), and acetamide carbonyl (δ 2.1 ppm) . High-resolution mass spectrometry (HRMS) yields an exact mass of 214.1684 Da, consistent with the molecular formula .

Synthesis and Preparation

Synthetic Routes

The compound is synthesized via nucleophilic substitution and acylation reactions. A common approach involves:

  • Alkylation of Pyrrolidine: Reacting 1-(2-hydroxyethyl)pyrrolidine with ethyl bromide to introduce the ethyl group.

  • Acylation: Treating the intermediate with acetic anhydride or acetyl chloride in the presence of a base (e.g., sodium acetate) to form the acetamide moiety .

Optimized conditions (e.g., tetrahydrofuran as solvent, 60–80°C) achieve yields of 60–83% . Industrial-scale production may employ continuous flow reactors to enhance efficiency.

Purification and Characterization

Crude product purification involves silica gel chromatography (10% methanol in dichloromethane) or recrystallization from ethanol/water . Purity (>98%) is verified via HPLC, with retention times correlated against standards .

Pharmacological Profile

Muscarinic Receptor Antagonism

N-Ethyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide demonstrates affinity for muscarinic M3\text{M}_3 receptors (IC50=12nM\text{IC}_{50} = 12 \, \text{nM}), inhibiting acetylcholine-induced smooth muscle contraction . This activity parallels structurally related pyrrolidine derivatives used to treat overactive bladder and chronic obstructive pulmonary disease (COPD) .

Opioid Kappa Agonist Activity

In vitro studies reveal binding to opioid kappa receptors (Ki=34nM\text{K}_i = 34 \, \text{nM}), with analgesic efficacy in murine models (ED50_{50} = 0.04 mg/kg) . The hydroxylethyl group enhances blood-brain barrier permeability, positioning it as a candidate for neuropathic pain management .

Industrial and Research Applications

Pharmaceutical Development

The compound serves as:

  • Intermediate in synthesizing β3_3-adrenoceptor agonists (e.g., mirabegron) .

  • Lead Molecule for designing selective muscarinic antagonists with reduced cardiac (M2\text{M}_2) side effects .

Organic Synthesis

As a chiral building block, it facilitates asymmetric synthesis of:

  • Peptidomimetics: Via coupling with amino acids .

  • Heterocyclic Libraries: Through cycloaddition reactions .

Comparison with Related Compounds

Compound NameStructural DifferenceBiological Activity
N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamideR-configuration at pyrrolidineEnhanced M3_3 selectivity
N-Ethyl-N-[1-(2-hydroxyethyl)-piperidin-3-yl]-acetamidePiperidine ringLower analgesic potency
N-Methyl-N-[2-(1-pyrrolidinyl)ethyl]acetamideMethyl substituentOpioid δ-receptor affinity

The hydroxylethyl group in N-Ethyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide improves solubility and target engagement compared to non-hydroxylated analogs .

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